molecular formula C11H14O2 B1283104 1-(2-Hydroxy-5-propylphenyl)ethanone CAS No. 1990-24-5

1-(2-Hydroxy-5-propylphenyl)ethanone

Cat. No. B1283104
CAS RN: 1990-24-5
M. Wt: 178.23 g/mol
InChI Key: QLTTUEFVOAUBSH-UHFFFAOYSA-N
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Description

The compound 1-(2-Hydroxy-5-propylphenyl)ethanone is a derivative of phenyl ethanone with a hydroxy and propyl group substitution. It is related to various other compounds that have been studied for their molecular structure, synthesis, and potential applications. The compound's structure is characterized by the presence of a hydroxy group, which can participate in hydrogen bonding, and a propyl group that adds to the hydrophobic character of the molecule.

Synthesis Analysis

The synthesis of related compounds, such as those with hydroxyalkylphenyl ethanone groups, has been reported. For instance, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been synthesized and used to protect various carboxylic acids, which upon photolysis releases the acid . Similarly, dendritic aliphatic polyesters based on hydroxyphenyl ethane have been synthesized using a convergent approach, indicating the versatility of hydroxyphenyl ethanones in polymer chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Hydroxy-5-propylphenyl)ethanone has been extensively studied using techniques like X-ray diffraction and vibrational spectroscopy. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone using high-resolution X-ray and neutron diffraction data has revealed details of intra- and intermolecular bonding features . Additionally, the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone have been investigated, showing good agreement between experimental and theoretical data .

Chemical Reactions Analysis

The reactivity of hydroxyphenyl ethanones has been explored in various chemical reactions. The photoremovable protecting group HAPE, for instance, demonstrates the ability of hydroxyphenyl ethanones to undergo photolysis, releasing protected carboxylic acids efficiently . Moreover, the synthesis of novel 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones bearing thiotetrazole pharmacophores indicates the potential for these compounds to participate in the formation of pharmacologically relevant structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Hydroxy-5-propylphenyl)ethanone and related compounds have been characterized through various studies. The vibrational and structural properties have been analyzed, and molecular docking studies have been conducted to predict the biological activity of these compounds . For instance, the antimicrobial activity of novel 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones has been investigated, showing good inhibition against various bacterial and fungal strains . Additionally, the crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone has been determined, highlighting the importance of intramolecular hydrogen bonding and π-π interactions in the molecular packing .

Scientific Research Applications

Antimicrobial Properties

  • Synthesized 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones have shown promising antimicrobial activities. In a study by Dişli et al. (2021), these compounds inhibited various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (Dişli et al., 2021).

  • Another variant, 1-(2-hydroxy-5-methyl phenyl)ethanone, demonstrated binding efficacy with proteins in Staphylococcus aureus, as explored through molecular docking and ADMET studies. This compound is present in certain plant extracts and has reported antimicrobial properties (Medicharla et al., 2022).

Chemical Structure Analysis

  • The charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone provided insights into intra- and intermolecular bonding features, demonstrating the compound's pi-delocalization. This study utilized high-resolution X-ray and neutron diffraction data (Hibbs et al., 2003).

  • Research on 1-(5-chloro-2-htdroxyphenyl)ethanone revealed its unique crystal structure, highlighting intramolecular hydrogen bonding and π-π stacking interactions. This study employed various physicochemical techniques including X-ray diffraction and DFT computations (Majumdar, 2016).

Extraction and Synthesis Applications

  • 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes have been synthesized and found to be effective in extracting copper from acidic solutions. These compounds were characterized through spectral data (Krzyżanowska et al., 1989).

  • The mass spectra of 1-(2′-hydroxy-5′-alkylphenyl)-1-ethanone (E)-oximes provided insights into fragmentation pathways and possible rearrangements, contributing to the understanding of these compounds' chemical behavior (Łożyński et al., 1986).

Photophysical and Chemical Properties

  • The use of 1-(2-Hydroxyphenyl)ethanone in creating a BODIPY-based fluorescent probe demonstrated high selectivity and sensitivity to H2S. This probe can be applied in biological systems, as shown in its effectiveness in detecting HS− in cell cultures (Fang et al., 2019).

  • A study by Khan et al. (2016) synthesized (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) from 1-(2-hydroxyphenyl)ethanone, exploring its solvatochromic properties and potential as a micellar probe (Khan et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

1-(2-hydroxy-5-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTTUEFVOAUBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-5-propylphenyl)ethanone

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